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Target Category |/ Specific Result . .
Assay Type . Key Experimental Details
Target (Inhibition)
Primary Target: CHT Radioligand K; =92 nM [1] [2] Assays performed in
Uptake transfected HEK 293 cells and

Related Cholinergic
Enzymes

- Acetylcholinesterase
(AChE)

- Cholineacetyltransferase
(ChAT)

Monoamine Transporters

- Dopamine Transporter
(DAT)

([BH]Choline)

Functional

Activity Assay

Functional
Activity Assay

Functional
Activity Assay

Functional /
Binding Assay

Functional /
Binding Assay

No significant
inhibition [1] [3]

No significant
inhibition [1] [3]

No significant
inhibition [1] [3]

No significant
inhibition [1] [2]

No significant
inhibition [1] [2]

nerve terminal (Synaptosome)
preparations [1].

Tested at concentrations that
fully antagonized CHT [1].

Tested at concentrations that
fully antagonized CHT [1].

Tested at concentrations that
fully antagonized CHT [1].

Specifically tested at the
highest concentration used [3].
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Target Category | Specific
Target

- Serotonin Transporter
(SERT)

- Norepinephrine
Transporter (NET)

Broad Pharmacology
Panel

- 68 GPCRs, lon Channels,
Transporters

Cytochrome P450
Enzymes

Assay Type

Functional /
Binding Assay

Binding Assay

Panel (68
targets)

Binding Assay

Enzymatic
Activity

Enzymatic
Activity

Result
(Inhibition)

No significant
inhibition [1] [2]

No significant
inhibition (>50%
at 10 uM) [3]

No significant
inhibition (up to

30 uM) [3]

No inhibition [3]

No inhibition [3]

Key Experimental Details

Screened at 10 M, a
concentration much higher than
its K; for CHT.

Tested on isoforms 1A2, 2C9,
2D6, and 3A4.

Tested on isoforms 1A2, 2C9,
2D6, and 3A4.

The experimental workflow for determining this selectivity profile, from primary target identification to

broad off-target screening, can be visualized as follows:
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Primary Assay
[3H]Choline Uptake in hCHT cells
(Ki Determination)

Counterscreen 1: Counterscreen 2:
Cholinergic Enzymes Monoamine Transporters
(AChE, ChAT Activity) (DAT, SERT, NET)

Broad Profiling Screen
68 GPCRs, lon Channels, Transporters

Cytochrome P450
Enzyme Inhibition Panel

Established Selective
CHT Inhibitor Profile

Click to download full resolution via product page

Experimental Protocols & Methodologies

Here is a detailed breakdown of the key experiments cited in the selectivity profile.

Primary Assay: Inhibition of [*H]Choline Uptake

This is the core assay used to determine ML352's potency against CHT itself [1].
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e Objective: To measure the compound's ability to inhibit the transport of choline into cells expressing
the human choline transporter.
o Workflow: The diagram below illustrates the key steps.

1. Prepare hCHT-Expressing Cells
(HEK 293 cells with mutant hCHT LV-AA)

5. Quantify Uptake
Lysate cells and measure
radioactivity via scintillation counting

6. Data Analysis
Calculate Ki value from
dose-response curve

Click to download full resolution via product page

e Key Details:
o Cell Model: Used a genetically modified human CHT (hCHT LV-AA) in HEK 293 cells to
increase surface expression and assay robustness [1].
o Measurement: The amount of radiolabeled choline accumulated inside the cells is directly
proportional to CHT activity. Inhibition by ML352 reduces this signal.
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Specificity & Selectivity Assays

These assays were crucial to confirm that ML.352's effects were specific to CHT.

¢ Cholinergic Enzyme Assays: ML352 was tested at concentrations that fully block CHT (e.g., 1-10
pM) for any inhibitory effect on AChE and ChAT activity using standard functional biochemical assays
[1] [3].

e Monoamine Transporter Assays: The activity of ML352 against DAT, SERT, and NET was
evaluated in functional uptake or binding assays, showing no significant inhibition even at high
concentrations [1] [2].

¢ Lead Profiling Panel: This broad screening was conducted by Eurofins (a contract research
organization), using a standard binding assay format against 68 predefined targets, including various
GPCRs, ion channels, and transporters. A significant hit was defined as >50% inhibition at the test
concentration of 10 uM [3].

e Cytochrome P450 Assay: Inhibition of major CYP450 enzymes was assessed to evaluate the
potential for drug-drug interactions. ML352 showed no inhibition against isoforms 1A2, 2C9, 2D6, and
3A4 at concentrations up to 30 uM [3].

FAQs & Troubleshooting

¢ Q1: What is the significance of ML352's noncompetitive inhibition mechanism?

o A1: Unlike the classic competitive inhibitor hemicholinium-3 (HC-3), which competes with
choline for the active site, ML352 appears to inhibit CHT noncompetitively [1]. This suggests it
binds to a different, allosteric site on the transporter. This is a key distinction because:

= |t may lead to a use-dependent effect, where the inhibitor's action is more pronounced
during states of high cholinergic neuron activity when more transporters are on the cell
surface [1].

= |t provides a novel chemical scaffold for developing CHT-targeted therapeutics, moving
away from choline-like analogs [1].

¢ Q2: My experiment requires a CHT inhibitor with good brain penetration. Is ML352 suitable?

o A2: Pharmacokinetic studies cited in the literature indicate that ML352 does have significant
CNS penetration [1]. However, a later publication notes that an optimized analog, VU6001221,
was developed specifically as an improved in vivo tool compound, suggesting that while ML352
is useful, its properties may have been refined further in subsequent research [4].

¢ Q3: The lead profiling screen was done at 10 pM. Is this a relevant concentration?
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o AS3: Yes, this is a standard and pharmacologically relevant concentration for such screens.
Testing at 10 pM, which is over 100 times its K; for CHT (92 nM), provides a very stringent test

for selectivity. The fact that ML352 showed no significant off-target activity at this high
concentration strongly supports its selectivity [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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